molecular formula C19H22FN3O B12268501 2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one

2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B12268501
M. Wt: 327.4 g/mol
InChI Key: ZREJCSKGGYLNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group and the pyridine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one
  • Benzyl 1,2,3-triazine-5-carboxylate
  • Various fluorinated derivatives

Uniqueness

2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22FN3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C19H22FN3O/c1-22(18-4-2-3-11-21-18)17-9-12-23(13-10-17)19(24)14-15-5-7-16(20)8-6-15/h2-8,11,17H,9-10,12-14H2,1H3

InChI Key

ZREJCSKGGYLNDG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.